4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-15(23)16-2-4-18(5-3-16)28(25,26)20-7-8-21-9-11-22(12-10-21)19(24)17-6-13-27-14-17/h2-6,13-14,20H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGWHGCLLNEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the piperazine ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide or by the hydrogenation of pyrazine.
Coupling reactions: The thiophene ring and piperazine ring are then coupled using appropriate reagents and conditions to form the intermediate compound.
Introduction of the benzenesulfonamide moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted sulfonamides
Scientific Research Applications
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, and molecular properties.
Piperazine-Linked Sulfonamides
Key comparisons include:
Key Observations :
- The acetyl group on the benzene ring (target) contrasts with nitro or chloro substituents in analogs like N-[4-(4-NITRO-2-SULFAMOYL-BENZENESULFONYL)-PHENYL]-ACETAMIDE, which may alter electron-withdrawing effects and solubility .
Sulfonamide Derivatives with Heterocyclic Modifications
Variations in the sulfonamide core influence pharmacological profiles:
Key Observations :
Biological Activity
4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 364 Da. It features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The structure includes a thiophene moiety, which enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound's structure suggests potential interactions with cellular targets involved in cancer cell proliferation.
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the table below:
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid synthesis |
| Mycobacterium tuberculosis | 20 | Targeting lipid biosynthesis |
MIC: Minimum Inhibitory Concentration
Case Studies
- Study on Antibacterial Activity : A study published in MDPI reported that the compound exhibited significant bactericidal activity against MRSA strains, with an MIC ranging from 15.625 to 62.5 μM . The mechanism was primarily through the inhibition of protein synthesis pathways.
- Anti-Tubercular Activity : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. Results indicated promising activity with IC50 values ranging from 1.35 to 2.18 μM, suggesting that it could serve as a lead compound for further development .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney (HEK-293) cells showed that the compound was non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
